molecular formula C18H12N2O4S2 B4734695 4-(1,3-benzothiazol-2-ylthio)-2-butyn-1-yl 3-nitrobenzoate

4-(1,3-benzothiazol-2-ylthio)-2-butyn-1-yl 3-nitrobenzoate

Cat. No. B4734695
M. Wt: 384.4 g/mol
InChI Key: CFZGGUNZAVRCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzothiazol-2-ylthio)-2-butyn-1-yl 3-nitrobenzoate is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of 4-(1,3-benzothiazol-2-ylthio)-2-butyn-1-yl 3-nitrobenzoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been shown to modulate the expression of certain genes that are involved in cancer progression.
Biochemical and Physiological Effects:
Studies have shown that the compound has a low toxicity profile and does not exhibit significant side effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress angiogenesis (the formation of new blood vessels that supply nutrients to tumors). It has also been shown to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(1,3-benzothiazol-2-ylthio)-2-butyn-1-yl 3-nitrobenzoate in lab experiments is its potent anti-tumor activity. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy.

Future Directions

There are several future directions for research on 4-(1,3-benzothiazol-2-ylthio)-2-butyn-1-yl 3-nitrobenzoate. One of the areas of focus is to further elucidate its mechanism of action and identify the specific enzymes and pathways that it targets. Another area of research is to optimize its use in combination with other anti-cancer agents to enhance its efficacy. Additionally, there is a need to conduct more preclinical studies to evaluate its safety and efficacy in animal models before moving on to clinical trials.

Scientific Research Applications

The compound has been extensively studied for its potential use as an anti-cancer agent. Research has shown that it exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.

properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)but-2-ynyl 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4S2/c21-17(13-6-5-7-14(12-13)20(22)23)24-10-3-4-11-25-18-19-15-8-1-2-9-16(15)26-18/h1-2,5-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZGGUNZAVRCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC#CCOC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 3-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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